AM-TS23

DNA repair Polymerase inhibition Enzyme kinetics

Differentiated potency enables discrimination between Pol λ (IC50 3.9 μM) and Pol β (IC50 18.2 μM) in BER studies. This ~4.7-fold selectivity, validated in CRC chemosensitization and oxidative stress models, is specific to the (5Z)-rhodanine scaffold and not shared across class analogs. Substitution with uncharacterized inhibitors compromises reproducibility in titration-based mechanistic assays.

Molecular Formula C17H12N2O3S3
Molecular Weight 388.47
CAS No. 1489285-17-7
Cat. No. B605502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-TS23
CAS1489285-17-7
SynonymsAM-TS23;  AM TS23;  AMTS23; 
Molecular FormulaC17H12N2O3S3
Molecular Weight388.47
Structural Identifiers
SMILESCC1=CC=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-]
InChIInChI=1S/C17H12N2O3S3/c1-10-4-2-3-5-13(10)24-14-7-6-11(8-12(14)19(21)22)9-15-16(20)18-17(23)25-15/h2-9H,1H3,(H,18,20,23)/b15-9-
InChIKeySHKDXDWJERWCHI-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM-TS23 (CAS 1489285-17-7): A DNA Polymerase λ/β Inhibitor for DNA Repair and Cancer Sensitization Research


AM-TS23 (CAS 1489285-17-7), also known as Procaspase-IN-5, is a synthetic small molecule that functions as a dual inhibitor of human DNA polymerase lambda (Pol λ) and beta (Pol β) [1]. It belongs to the rhodanine class of compounds and is a derivative of the (5Z)-5-[[4-[(2-methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone structure [2]. The compound is primarily utilized as a chemical probe in research focused on DNA repair mechanisms, genomic integrity, and the sensitization of cancer cells to DNA-damaging therapeutic agents [1].

Why AM-TS23 Cannot Be Casually Substituted with Other DNA Polymerase λ/β Inhibitors


Generic substitution of AM-TS23 with other DNA polymerase λ/β inhibitors is not scientifically valid due to significant variations in potency and, crucially, selectivity profiles across the Pol X family. While many compounds target these enzymes, their inhibitory activity can differ by orders of magnitude between Pol λ and Pol β [1]. For instance, other inhibitors may exhibit opposite selectivity, being more potent against Pol β than Pol λ, or may be entirely inactive against one isoform [2]. The specific and well-defined dual inhibitory profile of AM-TS23 (with an approximate 4.6-fold selectivity for Pol λ over Pol β) is a key differentiator, as this particular balance of inhibition is required to accurately recapitulate published experimental conditions in DNA repair and cancer sensitization assays [1].

AM-TS23: A Quantitative Evidence Guide for Differentiated Procurement


AM-TS23 Potency and Selectivity Profile Against DNA Polymerases λ and β

AM-TS23 demonstrates a distinct dual-inhibition profile against DNA polymerases λ and β. It inhibits Pol λ with an IC50 of 3.9 μM and Pol β with an IC50 of 18.2 μM, representing a 4.6-fold higher potency for Pol λ . This contrasts with other inhibitors in its class. For example, the Pol λ inhibitor SM57 exhibits an IC50 of 4.0 μM for Pol λ but is reported to be approximately 10-fold less active against Pol β [1], indicating a distinct selectivity window compared to AM-TS23. This specific potency and selectivity profile is critical for experimental reproducibility.

DNA repair Polymerase inhibition Enzyme kinetics

AM-TS23 Inhibition of Terminal Deoxynucleotidyl Transferase (TdT) Activity

AM-TS23 (also designated Procaspase-IN-5) inhibits the terminal deoxynucleotidyl transferase (TdT) function of DNA polymerase λ, a template-independent polymerase activity. The reported IC50 for this function is 4.5 μM . In contrast, its IC50 for the DNA template-dependent polymerization function is 5.9 μM . This functional differentiation is important, as not all Pol λ inhibitors are characterized or effective against the TdT activity of the enzyme, which plays a distinct role in V(D)J recombination and non-homologous end joining (NHEJ).

Terminal transferase Polymerase X family Enzyme inhibition

AM-TS23 Potentiates the Cytotoxicity of DNA-Damaging Agents in Colorectal Cancer Cells

AM-TS23 has been demonstrated to sensitize human colorectal cancer cells (Caco-2) to the cytotoxic effects of DNA-damaging agents [1]. This functional evidence distinguishes it from compounds that exhibit only in vitro enzymatic inhibition without validated cellular activity. Co-treatment of Caco-2 cells with AM-TS23 and either hydrogen peroxide or the chemotherapeutic drug temozolomide resulted in enhanced cell death in a DNA repair pathway-dependent manner [1]. This cellular sensitization data provides a key differentiator for procurement, as it validates the compound's utility in downstream cellular assays beyond primary biochemical screens.

Cancer sensitization Temozolomide Colorectal cancer

Optimal Research Applications for AM-TS23 Based on Validated Evidence


Investigating the Differential Roles of DNA Polymerases λ and β in Base Excision Repair (BER)

Based on its characterized 4.6-fold selectivity for Pol λ (IC50 = 3.9 μM) over Pol β (IC50 = 18.2 μM) , AM-TS23 is an ideal chemical probe for dissecting the specific contributions of these two homologous polymerases in the BER pathway. By using a concentration range that differentially inhibits Pol λ and Pol β, researchers can elucidate their unique and overlapping functions in processing specific DNA lesions.

Studying the Functional Relevance of Polymerase λ's Terminal Transferase Activity

AM-TS23's documented inhibition of the TdT activity of Pol λ (IC50 = 4.5 μM) makes it a valuable tool for research into processes like non-homologous end joining (NHEJ) and V(D)J recombination. This application scenario is specifically supported by the compound's ability to inhibit this distinct catalytic function, which is not universally characterized for all Pol λ inhibitors.

Sensitizing Colorectal Cancer Models to Temozolomide Treatment

The validated cellular activity of AM-TS23 in sensitizing Caco-2 colorectal cancer cells to temozolomide [1] positions it as a critical reagent for in vitro studies exploring combination therapies. This scenario leverages the compound's ability to compromise DNA repair, thereby enhancing the efficacy of the frontline chemotherapeutic agent, and is directly supported by the original research findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-TS23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.